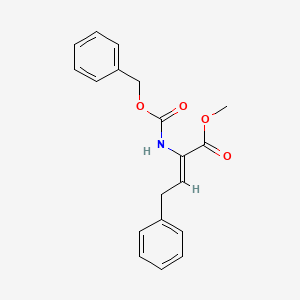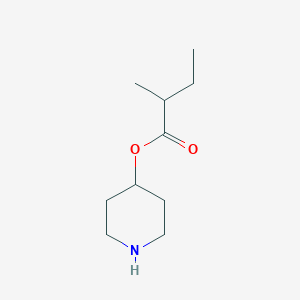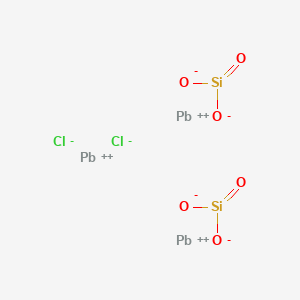
Dioxido(oxo)silane;lead(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxido(oxo)silane;lead(2+);dichloride is a chemical compound that combines silicon, lead, and chlorine elements
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;lead(2+);dichloride typically involves the reaction of lead salts with silane compounds under controlled conditions. One common method is the reaction of lead(II) chloride with silane compounds in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
Dioxido(oxo)silane;lead(2+);dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce lead(IV) compounds, while substitution reactions can yield various organosilicon compounds .
科学研究应用
Dioxido(oxo)silane;lead(2+);dichloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants
作用机制
The mechanism of action of dioxido(oxo)silane;lead(2+)dichloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to dioxido(oxo)silane;lead(2+);dichloride include:
Dichlorosilane: A silicon-based compound with similar chemical properties.
Lead(II) chloride: A lead-based compound with similar reactivity.
Organosilicon compounds: Compounds containing silicon and organic groups with similar applications.
Uniqueness
This compound is unique due to its combination of silicon, lead, and chlorine elements, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
39390-00-6 |
|---|---|
分子式 |
Cl2O6Pb3Si2 |
分子量 |
8.4e+02 g/mol |
IUPAC 名称 |
dioxido(oxo)silane;lead(2+);dichloride |
InChI |
InChI=1S/2ClH.2O3Si.3Pb/c;;2*1-4(2)3;;;/h2*1H;;;;;/q;;2*-2;3*+2/p-2 |
InChI 键 |
BKCUYYAKZPNLQY-UHFFFAOYSA-L |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Cl-].[Cl-].[Pb+2].[Pb+2].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-1-[5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13833996.png)
![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
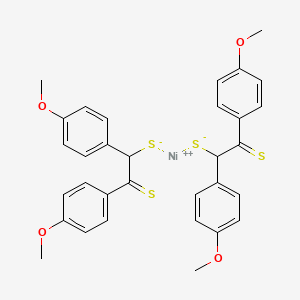
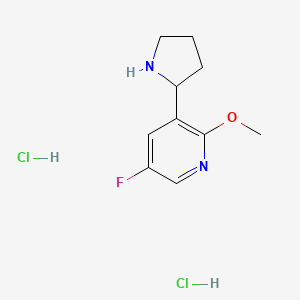
![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
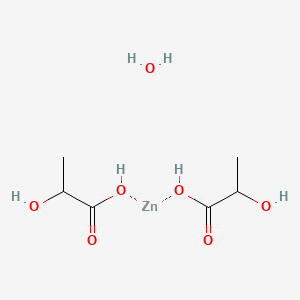
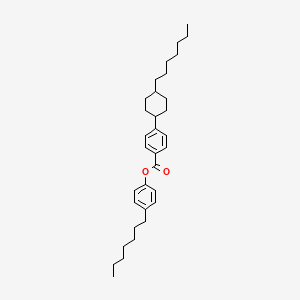
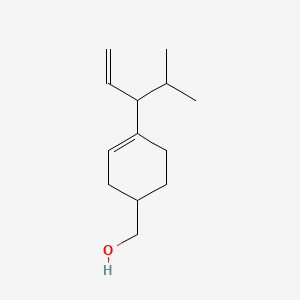
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)
